

An In-depth Technical Guide to the Physiological Effects of Tfllr-NH2(tfa)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tfllr-NH2, a synthetic peptide amide, is a selective agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor involved in a myriad of physiological and pathological processes.[1][2][3][4][5] This document provides a comprehensive overview of the physiological effects of Tfllr-NH2, with a particular focus on its trifluoroacetate (TFA) salt form, which is common in commercially available synthetic peptides.[1] The trifluoroacetic acid used during peptide synthesis can have its own biological effects, which are important to consider in experimental design.[1] This guide consolidates key quantitative data, detailed experimental protocols, and signaling pathways to serve as a valuable resource for researchers in the field.

Core Mechanism of Action

Tfllr-NH2 acts as a selective agonist of PAR1, mimicking the action of endogenous activators like thrombin.[6] It binds to the receptor and induces a conformational change that triggers downstream signaling cascades. The half-maximal effective concentration (EC50) for Tfllr-NH2 in activating PAR1 has been determined to be 1.9 μ M.[1][2][3][4][5][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies investigating the effects of Tfllr-NH2.



Table 1: In Vitro Efficacy and Potency

Parameter	Value	Cell/Tissue Type	Effect	Reference
EC50	1.9 μΜ	Various	PAR1 Agonist Activity	[1][2][3][4][5][7]
Maximal [Ca2+]i Increase	196.5 ± 20.4 nM	Neurons	Intracellular Calcium Mobilization	[2][7]
TFp-NH2 Contraction	3-50 μΜ	Rat Duodenal Smooth Muscle	Contraction	[2][7]
TFp-NH2 Relaxation	0.3-50 μΜ	Rat Duodenal Smooth Muscle	Relaxation	[2][7]
Mean Maximal Inhibition (MMI)	61.50% (at 10 ⁻⁶ M)	Human Umbilical Artery	Vasodilation	[6]
Spontaneous EPSC Frequency Increase	EC50 = 0.32 μM	Rat Substantia Gelatinosa Neurons	Increased Glutamate Release	[8]

Table 2: In Vivo Effects



Animal Model	Dosage	Administration Route	Observed Effect	Reference
Mice	3 μmol/kg	Intravenous (tail vein)	2-8 fold increase in Evans blue extravasation in various tissues	[2][7][9]
Rats	Not Specified	Intra-paw injection	Marked and sustained edema	[2][3][7]
Rats	Not Specified	Not Specified	Attenuation of carrageenan-induced	[9]

Signaling Pathways

The primary signaling pathway initiated by Tfllr-NH2 is the activation of PAR1, leading to a cascade of intracellular events.



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PAR1 Activation and Calcium Mobilization Pathway.

Upon binding of Tfllr-NH2 to PAR1, the receptor couples to Gq-type G proteins, which in turn activate Phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[3] This increase in intracellular calcium concentration triggers a wide range of



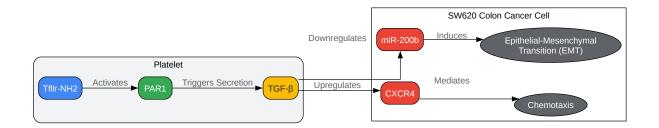




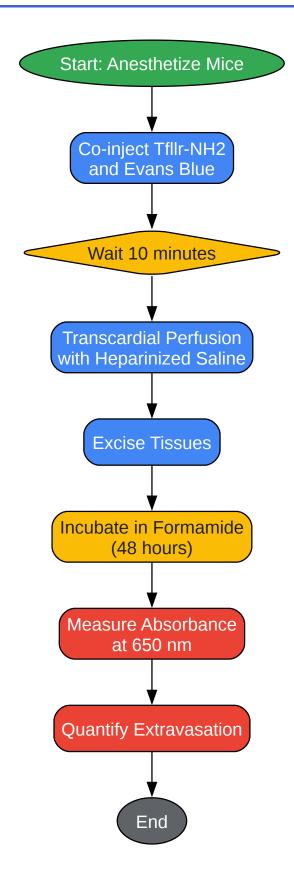
cellular responses, including platelet activation, smooth muscle contraction or relaxation, and neurotransmitter release.[2][7][8]

In specific contexts, such as with SW620 colon cancer cells, Tfllr-NH2-induced platelet activation leads to the secretion of TGF-β. This cytokine then induces epithelial-mesenchymal transition (EMT) by downregulating miR-200b expression and promotes chemotaxis through the upregulation of CXCR4.[1]









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References

- 1. TFLLR-NH2 peptide [novoprolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TFLLR-NH2 | CAS:197794-83-5 | PAR1 selective agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Effects of thrombin, PAR-1 activating peptide and a PAR-1 antagonist on umbilical artery resistance in vitro PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Proteinase-activated receptor-1 activation presynaptically enhances spontaneous glutamatergic excitatory transmission in adult rat substantia gelatinosa neurons PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
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